Ethyl 4-(butylamino)benzoate

Medicinal chemistry Physicochemical characterization Structure-activity relationship

Ethyl 4-(butylamino)benzoate (CAS 94-32-6) is structurally distinct from simpler aminobenzoate esters such as benzocaine and butamben due to its butylamino (-NH-C₄H₉) substituent—enabling unique synthetic pathways toward tetracaine and serving as the critical differentiator in pharmaceutical impurity profiling. As a specified process-related impurity of benzonatate and Tetracaine Impurity 4, this ≥98% pure reference standard is essential for ANDA analytical method validation (AMV) and QC testing. Supplied with batch-specific CoA, it ensures unequivocal identity confirmation for regulated pharmaceutical analysis.

Molecular Formula C13H19NO2
Molecular Weight 221.29 g/mol
CAS No. 94-32-6
Cat. No. B140794
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(butylamino)benzoate
CAS94-32-6
Synonymsp-(Butylamino)benzoic Acid Ethyl Ester;  Ethyl p-Butylaminobenzoate; 
Molecular FormulaC13H19NO2
Molecular Weight221.29 g/mol
Structural Identifiers
SMILESCCCCNC1=CC=C(C=C1)C(=O)OCC
InChIInChI=1S/C13H19NO2/c1-3-5-10-14-12-8-6-11(7-9-12)13(15)16-4-2/h6-9,14H,3-5,10H2,1-2H3
InChIKeyGTXRSQYDLPYYNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-(Butylamino)benzoate (CAS 94-32-6): Chemical Profile and Procurement Considerations


Ethyl 4-(butylamino)benzoate (CAS 94-32-6) is an N-alkylated para-aminobenzoate ester with molecular formula C₁₃H₁₉NO₂ and molecular weight 221.30 g/mol [1]. The compound is a crystalline solid at ambient temperature with a reported melting point of 68–71°C or 69–72°C . It is characterized by a butylamino substituent at the para position of the benzoate ring, which distinguishes it structurally from unsubstituted analogs such as benzocaine (ethyl 4-aminobenzoate) [2]. The compound is commercially available at purities of 98% (GC) or higher from multiple suppliers , and is primarily utilized as a pharmaceutical intermediate in the synthesis of active ingredients and as an analytical reference standard for impurity profiling [2][3].

Ethyl 4-(Butylamino)benzoate (CAS 94-32-6): Why Direct Substitution with Unsubstituted Analogs Is Not Advisable


Ethyl 4-(butylamino)benzoate cannot be interchanged with simpler aminobenzoate esters such as ethyl 4-aminobenzoate (benzocaine, CAS 94-09-7) or butyl 4-aminobenzoate (butamben, CAS 94-25-7) due to fundamental differences in molecular architecture, physicochemical properties, and functional utility. The presence of the butylamino (-NH-C₄H₉) substituent at the para position increases molecular weight (221.30 vs. 165.19 for benzocaine) and alters lipophilicity [1][2]. This substitution introduces a secondary amine capable of undergoing N-alkylation and other transformations inaccessible to the primary amine of benzocaine, thereby enabling distinct synthetic pathways toward advanced intermediates such as tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate) [3]. In pharmaceutical impurity profiling, substitution is particularly critical because ethyl 4-(butylamino)benzoate is a specifically identified process-related impurity of benzonatate and tetracaine that must be analytically resolved and quantified; generic aminobenzoate esters cannot serve as equivalent reference standards [4][5].

Ethyl 4-(Butylamino)benzoate (CAS 94-32-6): Quantifiable Differential Evidence Versus Comparator Compounds


Structural Differentiation: Butylamino Substitution Confers Increased Molecular Weight and Lipophilicity Relative to Benzocaine

Ethyl 4-(butylamino)benzoate differs from the unsubstituted analog benzocaine (ethyl 4-aminobenzoate) by the presence of an N-butyl group on the amino moiety. This structural modification results in a higher molecular weight (221.30 g/mol versus 165.19 g/mol) and altered lipophilicity, with an estimated log Kow of 2.98 for the butylamino derivative [1]. The increased molecular weight and lipophilicity are consistent with class-level observations that N-alkylation of aminobenzoates enhances membrane permeability and prolongs anesthetic duration in structurally related local anesthetics [2].

Medicinal chemistry Physicochemical characterization Structure-activity relationship

Defined Melting Point Range Enables Identity Confirmation and Purity Assessment

Ethyl 4-(butylamino)benzoate exhibits a well-defined melting point range that can be used for identity confirmation and purity assessment. Commercial specifications from TCI Chemicals report a melting point of 69.0–72.0°C , while AK Scientific reports 68–71°C . In contrast, the structurally related benzocaine (ethyl 4-aminobenzoate) has a reported melting point of 88–90°C [1]. The approximately 20°C lower melting point of the butylamino derivative is consistent with the disruption of crystalline packing introduced by the N-butyl substituent.

Analytical chemistry Quality control Material characterization

GC-Based Purity Specification Supports Analytical Method Development and Regulatory Compliance

Commercial specifications for ethyl 4-(butylamino)benzoate include a minimum purity of 98.0% as determined by gas chromatography (GC) . This established analytical endpoint is essential for the compound's application as an impurity reference standard in benzonatate and tetracaine manufacturing, where it is used for analytical method validation (AMV) and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) [1]. While other aminobenzoate esters are also available at high purity, the GC-based purity specification for this specific compound is directly relevant to its designated role as a known impurity that must be chromatographically resolved from the active pharmaceutical ingredient.

Analytical method validation Pharmaceutical quality control Regulatory compliance

Designated Impurity Status in Benzonatate and Tetracaine Manufacturing Pathways

Ethyl 4-(butylamino)benzoate is explicitly identified as a process-related impurity in the synthesis of benzonatate (B204500) [1] and as Tetracaine Impurity 4 [2]. This designated impurity status is not shared by simpler aminobenzoate esters such as benzocaine, which are not recognized as impurities in these specific drug substance manufacturing processes. Consequently, laboratories performing impurity profiling for benzonatate or tetracaine drug products are required to obtain and utilize this specific compound as an analytical reference material; substitution with a generic aminobenzoate ester would not satisfy regulatory method validation requirements for specificity and accuracy [3].

Pharmaceutical impurity profiling Regulatory analytical chemistry Process chemistry

Ethyl 4-(Butylamino)benzoate (CAS 94-32-6): Validated Application Scenarios Based on Differential Evidence


Reference Standard for Benzonatate Impurity Profiling in ANDA Submissions

Ethyl 4-(butylamino)benzoate is a specified impurity in benzonatate drug substance manufacturing and is required for analytical method validation (AMV) and quality control (QC) testing in support of Abbreviated New Drug Applications (ANDA) [1][2]. The compound's availability at defined purity (≥98% by GC) and with batch-specific certificates of analysis (including HPLC and GC chromatograms) enables laboratories to establish system suitability, demonstrate specificity, and quantify impurity levels in benzonatate finished products .

Intermediate for Tetracaine and Related Local Anesthetic Synthesis

Ethyl 4-(butylamino)benzoate serves as a key intermediate in the synthesis of tetracaine (2-(dimethylamino)ethyl 4-(butylamino)benzoate), an ester-type local anesthetic [1]. The butylamino group installed on the aromatic ring is essential for the pharmacological activity of tetracaine and cannot be introduced using unsubstituted benzocaine as a starting material [2]. This compound is also relevant to the synthesis of structurally related local anesthetic candidates where the N-butyl substitution pattern is required for target binding or pharmacokinetic properties .

Quality Control Reference Material for Tetracaine Impurity 4

As Tetracaine Impurity 4, ethyl 4-(butylamino)benzoate is used in pharmaceutical quality control laboratories to develop and validate HPLC or GC methods capable of resolving tetracaine from its process-related impurities [1][2]. The distinct melting point range (68–72°C) and GC purity specification (≥98%) support identity confirmation and quantitative calibration in impurity methods required by pharmacopeial monographs and regulatory filings .

Physicochemical Reference in Structure-Activity Relationship Studies of Aminobenzoate Derivatives

Ethyl 4-(butylamino)benzoate provides a defined physicochemical reference point for research programs investigating the effects of N-alkyl substitution on the properties of para-aminobenzoate esters [1]. Its molecular weight (221.30 g/mol) and estimated log Kow (2.98) are characteristic of a moderately lipophilic, membrane-permeable derivative [2]. These properties can be compared against analogs with varying alkyl chain lengths or substitution patterns to establish structure-property relationships relevant to local anesthetic design or prodrug development .

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